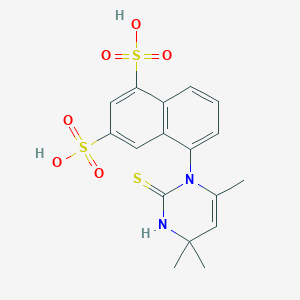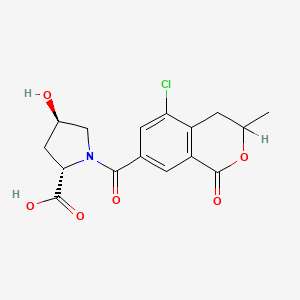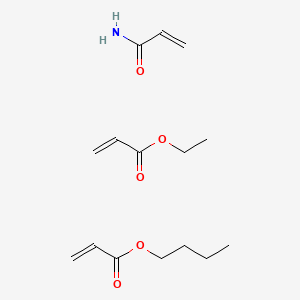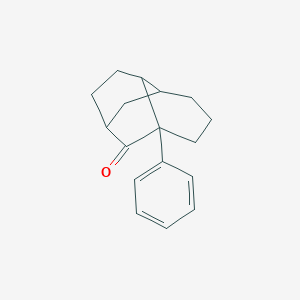![molecular formula C18H6Cl6N4O2 B14497070 2,6-Dichloro-4,8-bis(2,4-dichlorophenoxy)pyrimido[5,4-d]pyrimidine CAS No. 64392-33-2](/img/structure/B14497070.png)
2,6-Dichloro-4,8-bis(2,4-dichlorophenoxy)pyrimido[5,4-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dichloro-4,8-bis(2,4-dichlorophenoxy)pyrimido[5,4-d]pyrimidine is a complex organic compound belonging to the pyrimido[5,4-d]pyrimidine family This compound is characterized by its unique structure, which includes multiple chlorine atoms and phenoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4,8-bis(2,4-dichlorophenoxy)pyrimido[5,4-d]pyrimidine typically involves the stepwise conversion of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine. The process includes sequential nucleophilic substitutions, where different nucleophiles are introduced at specific positions on the pyrimido[5,4-d]pyrimidine scaffold . The reaction conditions often involve low temperatures, relatively dilute solutions, and careful addition of amine nucleophiles to control the critical steps .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dichloro-4,8-bis(2,4-dichlorophenoxy)pyrimido[5,4-d]pyrimidine undergoes several types of chemical reactions, including:
Substitution Reactions: Sequential nucleophilic substitutions are common, where different nucleophiles replace chlorine atoms at specific positions.
Oxidation and Reduction Reactions: While specific details on oxidation and reduction reactions are limited, these reactions are generally possible given the compound’s structure.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include benzylamine, tetrahydrofuran (THF), and other nucleophiles . Reaction conditions often involve ambient temperatures for initial steps and controlled temperatures for subsequent steps to ensure selective substitution .
Major Products
The major products formed from these reactions are variously substituted pyrimido[5,4-d]pyrimidines, depending on the nucleophiles used and the specific reaction conditions .
Wissenschaftliche Forschungsanwendungen
2,6-Dichloro-4,8-bis(2,4-dichlorophenoxy)pyrimido[5,4-d]pyrimidine has several scientific research applications:
Wirkmechanismus
The mechanism of action for 2,6-Dichloro-4,8-bis(2,4-dichlorophenoxy)pyrimido[5,4-d]pyrimidine involves its interaction with molecular targets such as CDKs. The compound’s structure allows it to bind to these enzymes, potentially inhibiting their activity and affecting cell cycle regulation . The exact pathways and molecular interactions are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorophenoxyacetic Acid: A systemic herbicide with a similar phenoxy structure.
2,6-Dichloro-4,8-dipiperidinopyrimidino[5,4-d]pyrimidine: Another pyrimido[5,4-d]pyrimidine derivative with antitumor properties.
Uniqueness
Its structure allows for selective interactions with molecular targets, making it a valuable compound for research and development in various scientific fields .
Eigenschaften
CAS-Nummer |
64392-33-2 |
|---|---|
Molekularformel |
C18H6Cl6N4O2 |
Molekulargewicht |
523.0 g/mol |
IUPAC-Name |
2,6-dichloro-4,8-bis(2,4-dichlorophenoxy)pyrimido[5,4-d]pyrimidine |
InChI |
InChI=1S/C18H6Cl6N4O2/c19-7-1-3-11(9(21)5-7)29-15-13-14(26-17(23)27-15)16(28-18(24)25-13)30-12-4-2-8(20)6-10(12)22/h1-6H |
InChI-Schlüssel |
XVCHFMNNIAKXRI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)OC2=NC(=NC3=C2N=C(N=C3OC4=C(C=C(C=C4)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[1-(Dimethylamino)ethylidene]-5-methylfuran-2(3H)-one](/img/structure/B14497008.png)


![2,2'-[(2-Methyl-1,4-phenylene)bis(oxymethylene)]bis(oxirane)](/img/structure/B14497031.png)
![7,8-dimethoxy-4,5-dihydro-1H-benzo[g]indazole;hydrate](/img/structure/B14497034.png)

![2-[2,6-Di(propan-2-yl)phenyl]-4-methyl-1H-isoindole-1,3(2H)-dione](/img/structure/B14497042.png)

![3-[1-(1-Methyl-1H-pyrrol-2-yl)-2-nitroethyl]-1H-indole](/img/structure/B14497063.png)



